4-Trifluoromethyl-2,2'-bipyridine 4-Trifluoromethyl-2,2'-bipyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17601976
InChI: InChI=1S/C11H7F3N2/c12-11(13,14)8-4-6-16-10(7-8)9-3-1-2-5-15-9/h1-7H
SMILES:
Molecular Formula: C11H7F3N2
Molecular Weight: 224.18 g/mol

4-Trifluoromethyl-2,2'-bipyridine

CAS No.:

Cat. No.: VC17601976

Molecular Formula: C11H7F3N2

Molecular Weight: 224.18 g/mol

* For research use only. Not for human or veterinary use.

4-Trifluoromethyl-2,2'-bipyridine -

Specification

Molecular Formula C11H7F3N2
Molecular Weight 224.18 g/mol
IUPAC Name 2-pyridin-2-yl-4-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C11H7F3N2/c12-11(13,14)8-4-6-16-10(7-8)9-3-1-2-5-15-9/h1-7H
Standard InChI Key TWUMEMDJUWFDNA-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=NC=CC(=C2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(trifluoromethyl)-2,2'-bipyridine is C₁₁H₇F₃N₂, with a molecular weight of 224.18 g/mol . Its structure consists of two pyridine rings connected by a single bond between the C2 atoms, with one ring bearing a -CF₃ group at the C4 position. The trifluoromethyl group significantly influences the compound’s electronic profile, increasing its electron-deficient nature and altering its solubility compared to unsubstituted bipyridines.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1286763-46-9
Molecular FormulaC₁₁H₇F₃N₂
Molecular Weight224.18 g/mol
IUPAC Name2-pyridin-2-yl-4-(trifluoromethyl)pyridine

The compound’s three-dimensional conformation allows for chelation with transition metals, a feature critical to its applications in coordination chemistry.

Physical and Chemical Properties

The trifluoromethyl group imparts distinct physicochemical properties:

Solubility

4-(Trifluoromethyl)-2,2'-bipyridine is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water due to its hydrophobic -CF₃ group. Similar compounds, such as 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, are soluble in toluene , suggesting comparable behavior.

Thermal Stability

While specific data for this compound are unavailable, bipyridines generally exhibit melting points between 50°C and 150°C. The related 4,4'-bis(trifluoromethyl)-2,2'-bipyridine melts at 78–80°C , providing a rough benchmark.

Spectroscopic Data

  • ¹H NMR (CDCl₃): Peaks corresponding to pyridine protons appear in the δ 7.5–9.0 ppm range.

  • ¹⁹F NMR: A singlet near δ -64.9 ppm is characteristic of the -CF₃ group .

Iridium(III) complexes with fluorinated bipyridines, like [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ , are used in organic light-emitting diodes (OLEDs). The -CF₃ group in 4-(trifluoromethyl)-2,2'-bipyridine may similarly stabilize excited states, making it suitable for optoelectronic applications.

Table 2: Comparative Analysis of Bipyridine Complexes

ComplexApplicationKey FeatureSource
[Co(5,5′-dmbipy)₂(NCS)₂]DNA interaction, antibacterialMethyl substituents
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆OLEDsFluorinated ligands

Biological and Pharmaceutical Relevance

Bipyridine derivatives exhibit antimicrobial and anticancer properties. For instance, cobalt(II) bipyridine complexes show enhanced antibacterial activity against gram-positive bacteria compared to free ligands . The -CF₃ group’s hydrophobicity could improve cell membrane permeability, potentiating 4-(trifluoromethyl)-2,2'-bipyridine-derived complexes in drug delivery systems.

Future Directions

Further research should focus on:

  • Synthetic Optimization: Developing efficient routes for large-scale production.

  • Metal Complexation Studies: Exploring catalytic and photophysical properties of derived complexes.

  • Biological Screening: Evaluating antimicrobial and anticancer potential.

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